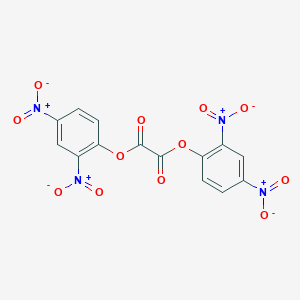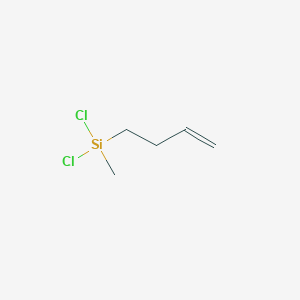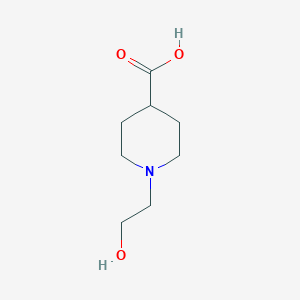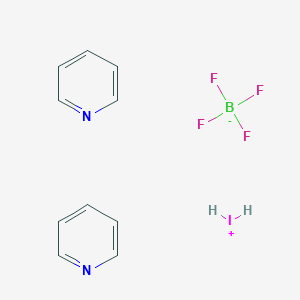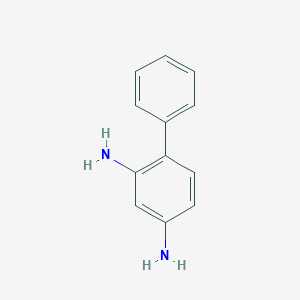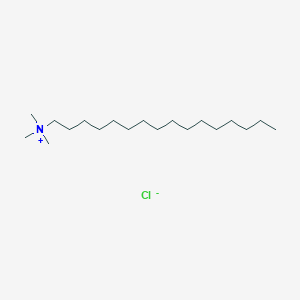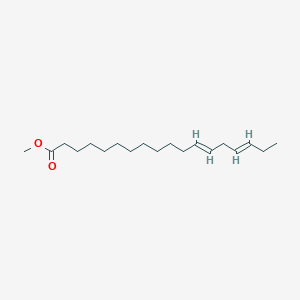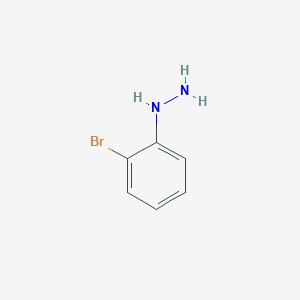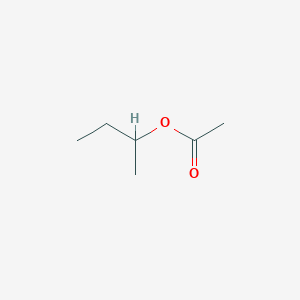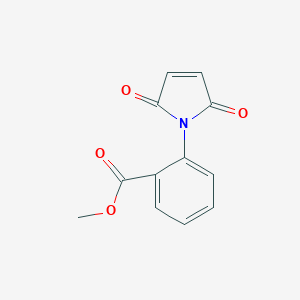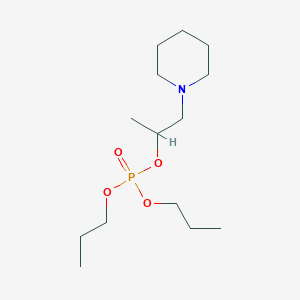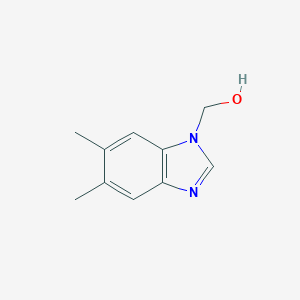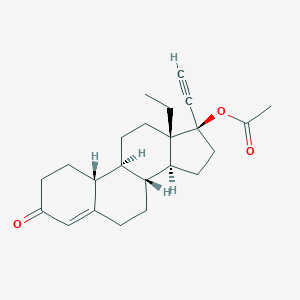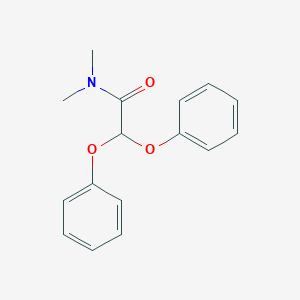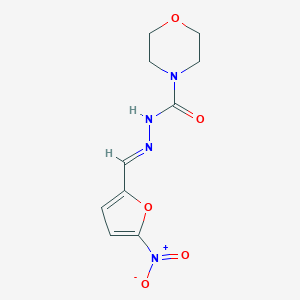
4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide, also known as Furosemide hydrazide, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a hydrazide derivative of furosemide, a diuretic drug used in the treatment of heart failure, hypertension, and edema. Furosemide hydrazide has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide involves the inhibition of the Na+/K+/2Cl- co-transporter, which is responsible for the movement of chloride ions across cell membranes. By inhibiting this transporter, 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide reduces the influx of chloride ions, leading to changes in cell volume and function.
Efectos Bioquímicos Y Fisiológicos
4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide has been found to exhibit interesting biochemical and physiological effects. In addition to its role in inhibiting chloride transport, 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide has been found to induce apoptosis in various cancer cell lines. This compound has also been shown to modulate the activity of various ion channels and receptors, leading to changes in neurotransmitter release and synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide in lab experiments is its ability to selectively inhibit chloride transport, making it a valuable tool for studying the role of this ion in various biological processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
Direcciones Futuras
There are several future directions for research involving 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurological disorders. Another area of research is the development of new compounds based on the structure of 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide, which may exhibit even more potent and selective effects on chloride transport. Overall, 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide has shown great promise as a valuable tool for scientific research and has the potential to lead to important discoveries in the future.
Métodos De Síntesis
The synthesis of 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide involves the reaction of furosemide with hydrazine hydrate in the presence of a catalyst. The resulting product is then treated with morpholinecarboxylic acid to form the final compound. This synthesis method has been reported in several research papers and has been found to be effective in producing high yields of pure 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide.
Aplicaciones Científicas De Investigación
4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide has been extensively studied for its potential applications in scientific research. One of the major areas of research has been its use as a tool to study the role of chloride transport in various biological processes. 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide has been found to inhibit chloride transport in various cell types, leading to changes in cell volume and function.
Propiedades
Número CAS |
15970-86-2 |
|---|---|
Nombre del producto |
4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide |
Fórmula molecular |
C10H12N4O5 |
Peso molecular |
268.23 g/mol |
Nombre IUPAC |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide |
InChI |
InChI=1S/C10H12N4O5/c15-10(13-3-5-18-6-4-13)12-11-7-8-1-2-9(19-8)14(16)17/h1-2,7H,3-6H2,(H,12,15)/b11-7+ |
Clave InChI |
NVAUCWNDTOEUTI-YRNVUSSQSA-N |
SMILES isomérico |
C1COCCN1C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
C1COCCN1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
C1COCCN1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Otros números CAS |
15970-86-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



